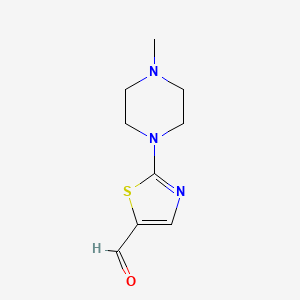

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Descripción general

Descripción

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (MPT-5C) is an important organic compound that has been studied extensively for its potential applications in the scientific research field. MPT-5C is a heterocyclic compound with a five-membered ring structure, containing a sulfur atom and a carbonyl group. It is a colorless crystalline solid with a molecular weight of 173.2 g/mol and a melting point of 86-88°C. MPT-5C has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities : A study described the synthesis of new heterocycles with a thiazole and pyrazoline structure, demonstrating their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Glucosidase Inhibition and Antioxidant Activity : Another research focused on synthesizing benzimidazole derivatives with antioxidant activities and glucosidase inhibition potential, highlighting the compound's therapeutic applications (Özil, Parlak, & Baltaş, 2018).

Antimicrobial Agents Synthesis : Research on the synthesis of 1,2,3-triazolyl pyrazole derivatives revealed their potential as antimicrobial agents with moderate to good anti-oxidant activities (Bhat et al., 2016).

DNA Binding Studies : A study on the synthesis of a DNA minor groove binder using a similar compound highlights its potential in molecular biology and pharmacology (Clark, Kelly, Martin, White, & Lobachevsky, 1998).

Synthesis of Thiazolidinones : Research on the synthesis of 1,2,3-thiadiazole-5-carbaldehydes and their conversion into tetraazapentalenes provides insights into the compound's versatility in chemical synthesis (L'abbé & Frederix, 1990).

Cytotoxic Properties Study : A study on the synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety showcased their cytotoxic properties against human tumor cell lines (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Antibacterial and Antitubercular Activities : A study on the ultrasound-assisted synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold revealed their in vitro antibacterial and antitubercular activities (Kalaria, Satasia, Avalani, & Raval, 2014).

Antimicrobial Agent Synthesis : Research on 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated their application as antimicrobial agents (Bhatt & Sharma, 2017).

Mecanismo De Acción

Target of Action

A structurally similar compound, (z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide, is known to target the protein s100b . S100B is a member of the S100 family of proteins and is involved in several intracellular and extracellular regulatory activities.

Mode of Action

It’s plausible that it interacts with its target protein in a manner similar to related compounds, potentially leading to changes in the protein’s activity or function .

Pharmacokinetics

A related compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, has been studied in rodent models, indicating potential antidepressant-like effects at lower dose levels

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-11-2-4-12(5-3-11)9-10-6-8(7-13)14-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJAFVJUJXMFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363415 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320423-50-5 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)

![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)

![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)